Cas no 72102-70-6 (2,6-di-tert-butyl-4-methylphenyl 2,4-di-tert-butylphenyl phenylphosphonite)

2,6-di-tert-butyl-4-methylphenyl 2,4-di-tert-butylphenyl phenylphosphonite structure
72102-70-6 structure
Product Name:2,6-di-tert-butyl-4-methylphenyl 2,4-di-tert-butylphenyl phenylphosphonite
Numero CAS:72102-70-6
MF:C35H49O2P
MW:532.736131429672
CID:1757137
PubChem ID:155700
Update Time:2025-04-21

2,6-di-tert-butyl-4-methylphenyl 2,4-di-tert-butylphenyl phenylphosphonite Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,6-di-tert-butyl-4-methylphenyl 2,4-di-tert-butylphenyl phenylphosphonite
    • phosphonous acid, P-phenyl-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl 2,4-bis(1,1-dimethylethyl)phenyl ester
    • (2,6-ditert-butyl-4-methylphenoxy)-(2,4-ditert-butylphenoxy)-phenylphosphane
    • Phosphonous acid, phenyl-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl 2,4-bis(1,1-dimethylethyl)phenyl ester
    • FKIFKORKHPBUAI-UHFFFAOYSA-N
    • 17-O43
    • 72102-70-6
    • Phosphorus acid, phenyl-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl 2,4-bis(1,1-dimethyl-ethyl)phenyl ester
    • O-(2,6-Di-tert-butyl-4-methylphenyl) O'-(2,4-di-tert-butylphenyl)phenylphosphonite
    • DTXSID60888063
    • Inchi: 1S/C35H49O2P/c1-24-21-28(34(8,9)10)31(29(22-24)35(11,12)13)37-38(26-17-15-14-16-18-26)36-30-20-19-25(32(2,3)4)23-27(30)33(5,6)7/h14-23H,1-13H3
    • Chiave InChI: FKIFKORKHPBUAI-UHFFFAOYSA-N
    • Sorrisi: P(C1C=CC=CC=1)(OC1=CC=C(C=C1C(C)(C)C)C(C)(C)C)OC1C(=CC(C)=CC=1C(C)(C)C)C(C)(C)C

Proprietà calcolate

  • Massa esatta: 532.34727
  • Massa monoisotopica: 532.34701780g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 38
  • Conta legami ruotabili: 9
  • Complessità: 703
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 12.3
  • Superficie polare topologica: 18.5Ų

Proprietà sperimentali

  • PSA: 18.46
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD